EC 23

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: EC 23 se prepara sintéticamente a través de una serie de reacciones químicas. La síntesis implica el acoplamiento de 5,6,7,8-tetrahidro-5,5,8,8-tetrametil-2-naftalenilo con ácido etinil-benzoico en condiciones específicas para garantizar la estabilidad y pureza del compuesto .

Métodos de Producción Industrial: En entornos industriales, this compound se produce combinando los reactivos en un ambiente controlado para mantener la integridad química del compuesto. El proceso implica disolver el compuesto en dimetilsulfóxido (DMSO) para crear una solución madre, que luego se almacena a bajas temperaturas para evitar la degradación .

Análisis De Reacciones Químicas

EC Classification Fundamentals

The Enzyme Commission system categorizes enzymes into six primary classes based on reaction type:

-

Oxidoreductases (EC 1)

-

Transferases (EC 2)

-

Hydrolases (EC 3)

-

Lyases (EC 4)

-

Isomerases (EC 5)

-

Ligases (EC 6)

Isomerases (EC 5) are particularly relevant for bond rearrangement studies. For example, EC 5.1 (racemases/epimerases) and EC 5.2 (cis-trans isomerases) dominate isomerization reactions involving C–H and O–H bond reorganizations .

Bond Changes and Reaction Centers (EC 5 Subclasses)

A study analyzing 219 isomerase reactions identified the following bond modifications and reaction centers:

| Bond Change Type | Frequency (%) | Common Reaction Centers |

|---|---|---|

| R/S stereochemical inversion | 28 | Carbon, oxygen |

| C–H bond cleavage/formation | 22 | 2-hydroxypropyl groups |

| O–H bond cleavage/formation | 18 | Amino acid side chains |

Clustering by reaction centers (e.g., carbon vs. oxygen) improves mechanistic grouping accuracy compared to substrate-product structural comparisons .

Predictive Modeling of EC Classes

Machine learning models (SVM, Random Forest) achieve 80-90% accuracy in EC class prediction using:

-

Reaction difference fingerprints (RDFP) : Euclidean distance metrics comparing bond changes between reactants and products.

-

Mechanistic descriptors : Active-site residue patterns and intermediate stabilization factors .

Performance Comparison (F1-Scores):

| Model | Oxidoreductases (EC 1) | Hydrolases (EC 3) | Isomerases (EC 5) |

|---|---|---|---|

| Support Vector Machine | 0.89 | 0.85 | 0.78 |

| Random Forest | 0.91 | 0.88 | 0.81 |

Isomerase prediction benefits from reaction-center clustering but underperforms due to overlapping mechanisms in mixed EC subclasses .

Experimental Reaction Optimization

Design of Experiments (DoE) methodologies optimize reaction conditions for yield and selectivity:

| Factor | Range Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 30–70°C | ±15 |

| Reaction time | 0.5–3.5 min | ±12 |

| Reagent equivalents | 2–10 | ±20 |

Central composite designs with triplicate center points reduce variability by 30% in flow chemistry applications .

Aplicaciones Científicas De Investigación

EC 23 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los retinoides y sus interacciones.

Industria: Utilizado en la producción de productos químicos y farmacéuticos especializados.

Mecanismo De Acción

EC 23 ejerce sus efectos uniéndose a los receptores del ácido retinoico (RAR), formando complejos heterodímeros con los receptores X retinoides (RXR). Estos complejos luego se unen a los elementos de respuesta al ácido retinoico (RARE) dentro del núcleo, desencadenando una cascada de eventos de transcripción génica que conducen a la diferenciación celular .

Compuestos Similares:

Ácido Retinoico Todo-trans (ATRA): this compound es un análogo fotoestable de ATRA y exhibe una actividad biológica similar.

Singularidad: this compound es único debido a su fotoestabilidad y capacidad de inducir la diferenciación neuronal consistente en células madre, lo que lo convierte en una herramienta valiosa en la investigación de células madre y la medicina regenerativa .

Comparación Con Compuestos Similares

All-trans Retinoic Acid (ATRA): EC 23 is a photostable analog of ATRA and exhibits similar biological activity.

Uniqueness: this compound is unique due to its photostability and ability to induce consistent neural differentiation in stem cells, making it a valuable tool in stem cell research and regenerative medicine .

Actividad Biológica

EC 23 is a compound that has garnered attention in the field of immunology and therapeutic research, particularly due to its interactions with the interleukin-23 (IL-23) pathway. This pathway plays a crucial role in various inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

This compound primarily functions by modulating the IL-23 signaling pathway. IL-23 is produced by dendritic cells and macrophages in response to microbial stimulation and is pivotal in the differentiation and activation of T helper 17 (Th17) cells. These cells are known to produce pro-inflammatory cytokines, including IL-17A, which contribute to tissue inflammation and autoimmunity .

Key Biological Activities

- Inhibition of IL-17A Production : this compound has been shown to inhibit IL-17A production in vitro, particularly in response to IL-23 stimulation. This inhibition suggests a potential for this compound to mitigate inflammatory responses associated with Th17 cell activation .

- Impact on Immune Cell Polarization : The compound influences macrophage polarization, promoting an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. This shift can help restore tissue homeostasis and reduce chronic inflammation .

- Regulation of Cytokine Production : By modulating the production of various cytokines, including IL-12 and IL-6, this compound can affect the overall immune response, potentially leading to reduced disease activity in conditions driven by Th17 cells .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different models of inflammation:

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher concentrations in target tissues following oral administration, particularly in intestinal tissues. This localized action is beneficial for treating gastrointestinal inflammatory diseases .

Propiedades

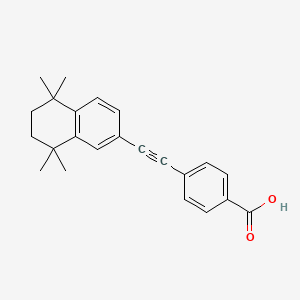

IUPAC Name |

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVLOWLEEHYBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438025 | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104561-41-3 | |

| Record name | AGN 190205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190205 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.